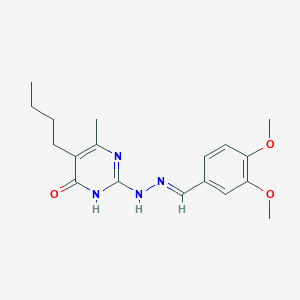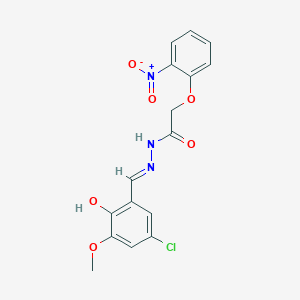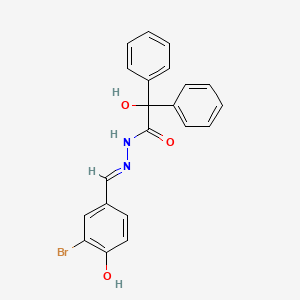
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, also known as DMHPH, is a novel compound that has been synthesized for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
Mechanism of Action
The mechanism of action of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is still being studied, but it is thought to involve the inhibition of specific enzymes or signaling pathways. For example, one study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer's disease. Another study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, as well as inhibit the activity of specific enzymes involved in disease development. Additionally, 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have antioxidant properties, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is that it has been shown to have potential as an anticancer agent and a treatment for Alzheimer's disease. Additionally, it has antioxidant properties that may be useful in protecting cells from oxidative stress. However, one limitation of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is that its mechanism of action is still being studied, so its potential uses and limitations are not yet fully understood.
Future Directions
There are several future directions that could be explored in relation to 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone. One direction would be to further study its mechanism of action and potential uses in the treatment of various diseases. Another direction would be to explore the potential use of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in combination with other compounds or therapies to enhance its effectiveness. Additionally, further studies could be conducted to explore the safety and toxicity of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in vivo.
Synthesis Methods
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can be synthesized by reacting 3,4-dimethoxybenzaldehyde with 5-butyl-4-hydroxy-6-methyl-2-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization.
Scientific Research Applications
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been studied for its potential use in a variety of scientific research applications. One study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Another study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the activity of a specific enzyme involved in the development of Alzheimer's disease, suggesting that it may have potential as a treatment for this condition.
properties
IUPAC Name |
5-butyl-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-5-6-7-14-12(2)20-18(21-17(14)23)22-19-11-13-8-9-15(24-3)16(10-13)25-4/h8-11H,5-7H2,1-4H3,(H2,20,21,22,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJSRSHBYVJSLF-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)NN=CC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(N=C(NC1=O)N/N=C/C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyl-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol](/img/structure/B6086793.png)
![1-[(6-methyl-2-pyridinyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6086800.png)
amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6086803.png)

![5-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B6086814.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6086822.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6086826.png)


![1-(2-fluorobenzyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B6086841.png)
![5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6086857.png)
![1-[3-(4-{[(2,3-difluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6086879.png)
![ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate](/img/structure/B6086890.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086895.png)